Regioselective Nitration Profile
Nitration of 6-methoxyquinoline N-oxide does not yield any 4-nitro compound under conditions where 6-nitroquinoline N-oxide quantitatively produces 4-nitroquinoline N-oxide. This regioselectivity is attributed to the strong directing effect of the 6-methoxy group [1].
| Evidence Dimension | Nitration product selectivity |
|---|---|
| Target Compound Data | 0% 4-nitro product formation |
| Comparator Or Baseline | 6-Nitroquinoline N-oxide: Quantitative yield of 4-nitro compound |
| Quantified Difference | Complete suppression of 4-substitution |
| Conditions | Nitration at low temperature as described in the study [1] |
Why This Matters
This uniquely altered regioselectivity dictates synthetic pathway design; procurement of the 6-methoxy derivative is essential to achieve the desired substitution pattern, as the 6-nitro analog would fail completely.
- [1] Polarisation of Aromatic Heterocyclic Compounds. LXXXIX Nitration of 6-Substituted Quinoline-N-oxides. Journal of the Pharmaceutical Society of Japan, 71(7), 727-730 (1951). Retrieved from https://www.jstage.jst.go.jp/article/yakushi1947/71/7/71_7_727/_article/-char/en. View Source
